N-(2-benzoyl-4-chlorophenyl)methanesulfonamide
Description
N-(2-Benzoyl-4-chlorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a benzoyl group at the ortho position and a chlorine atom at the para position on the phenyl ring, linked to a methanesulfonamide moiety. This compound’s structure confers distinct electronic and steric properties:
- Benzoyl group: A strong electron-withdrawing group (EWG) that stabilizes negative charges and influences nucleophilic substitution reactivity .
- Chlorine atom: Enhances lipophilicity and may modulate biological interactions through halogen bonding .
- Methanesulfonamide: Provides sulfonamide functionality, commonly associated with pharmacological activity, such as enzyme inhibition or antibacterial effects .
The compound’s unique structural features make it a subject of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-20(18,19)16-13-8-7-11(15)9-12(13)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKLURQWFYULNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7114-20-7 | |
| Record name | N-(2-BENZOYL-4-CHLOROPHENYL)METHANESULFONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-chlorophenyl)methanesulfonamide typically involves the reaction of 2-benzoyl-4-chloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(2-benzoyl-4-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The benzoyl group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Reactions: Formation of substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
Medicinal Chemistry
N-(2-benzoyl-4-chlorophenyl)methanesulfonamide has been investigated for its potential therapeutic applications, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits inhibitory effects against various microbial strains, including both gram-positive and gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics .
- Anti-inflammatory Properties : Research has shown that it may modulate inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation, such as arthritis .
- Antioxidant Activity : In vitro assays have demonstrated its ability to scavenge free radicals, indicating potential use as an antioxidant agent.
The compound has been noted for its interaction with specific molecular targets, including:
- Receptor Inhibition : It has shown potential as an inhibitor of CCR2 and CCR9 receptors, which are involved in inflammatory responses and various diseases, including cancer .
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to be used in the development of specialty chemicals and materials .
Antimicrobial Efficacy
A notable study evaluated the antimicrobial properties of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, supporting its potential as a lead compound for antibiotic development.
Anti-inflammatory Potential
In models of induced inflammation, administration of this compound resulted in decreased markers of inflammation (e.g., cytokines), suggesting its role as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key differences in substituents significantly alter physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Benzoyl vs. Acetyl : The benzoyl group’s stronger EWG effect enhances electrophilicity at the sulfonamide sulfur, favoring nucleophilic attacks .
- Chloro vs. Methyl : Chlorine’s EWG effect increases acidity of the sulfonamide NH, whereas methyl’s EDG effect may reduce reactivity .
- Halogen Substitution : Bromine’s larger atomic radius improves hydrophobic interactions in biological systems compared to chlorine .
Key Observations :
- The benzoyl-chloro combination in the target compound may enhance target specificity compared to simpler sulfonamides like N-(4-chlorophenyl)sulfanilamide .
- Methyl or amino substituents (e.g., in ) improve solubility but may reduce electrophilicity critical for enzyme inhibition .
Reactivity in Chemical Reactions
The benzoyl and chlorine substituents influence reaction pathways:
- Nucleophilic Substitution : The benzoyl group directs electrophilic attacks to the sulfonamide sulfur, accelerating reactions with amines or thiols .
- Hydrolysis Stability : Chlorine’s EWG effect stabilizes the molecule against hydrolysis under acidic conditions, unlike methyl-substituted analogs .
- Photodegradation : Benzoyl-containing compounds may exhibit UV-induced degradation, whereas bromine analogs (e.g., 4-bromo derivatives) are more photostable .
Biological Activity
N-(2-benzoyl-4-chlorophenyl)methanesulfonamide, a sulfonamide derivative, has been the subject of various studies due to its notable biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzoyl group, a chlorophenyl moiety, and a methanesulfonamide functional group, which contribute to its biological activity.
The mechanism of action involves the interaction of the sulfonamide group with biological targets. It can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The 4-chlorophenyl ring enhances hydrophobic interactions, which may influence protein conformation and function .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that it effectively inhibits the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including cervical and bladder cancer cells. In vitro studies report IC50 values ranging from 2.38 to 8.13 µM, suggesting potent anticancer activity . The presence of electron-withdrawing groups appears to enhance its efficacy in inhibiting tumor cell proliferation.
Case Studies and Research Findings
- Inhibition of CCR2 and CCR9 Receptors : A study highlighted the compound's potential as an inhibitor for CCR2 and CCR9 receptors, which are implicated in inflammatory responses and cancer metastasis . The compound's ability to modulate these receptors may provide therapeutic avenues for treating inflammatory diseases and certain cancers.
- Cytotoxicity Assessment : In a comparative study involving various sulfonamide derivatives, this compound showed superior cytotoxicity against human cancer cell lines when compared to standard chemotherapeutics like cisplatin . This suggests that modifications in the sulfonamide structure can lead to enhanced biological activity.
- Antimicrobial Screening : The compound was tested against multiple microbial strains, revealing broad-spectrum antibacterial activity. The results indicated that it could serve as a potential candidate for developing new antimicrobial agents amid rising antibiotic resistance .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
